molecular formula C39H45F3N6O13 B12318340 Z-Vdvad-afc

Z-Vdvad-afc

Cat. No.: B12318340
M. Wt: 862.8 g/mol
InChI Key: FYZXTAPKQMDZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Vdvad-afc is synthesized through a series of peptide coupling reactions. The sequence of the compound is {Z}-Val-Asp-Val-Ala-Asp-{AFC}, where Z stands for a benzyloxycarbonyl protecting group . The synthesis involves the stepwise addition of amino acids to form the peptide chain, followed by the attachment of the fluorogenic group, 7-amino-4-trifluoromethylcoumarin .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The process is optimized to ensure high yield and purity of the final product .

Properties

IUPAC Name

3-[2-[[2-[[3-carboxy-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H45F3N6O13/c1-18(2)31(47-35(56)26(16-29(51)52)46-37(58)32(19(3)4)48-38(59)60-17-21-9-7-6-8-10-21)36(57)43-20(5)33(54)45-25(15-28(49)50)34(55)44-22-11-12-23-24(39(40,41)42)14-30(53)61-27(23)13-22/h6-14,18-20,25-26,31-32H,15-17H2,1-5H3,(H,43,57)(H,44,55)(H,45,54)(H,46,58)(H,47,56)(H,48,59)(H,49,50)(H,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZXTAPKQMDZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H45F3N6O13
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.